molecular formula C12H19N3OS B6470138 5-cyclopropyl-N-methyl-N-[(oxan-2-yl)methyl]-1,3,4-thiadiazol-2-amine CAS No. 2640964-75-4

5-cyclopropyl-N-methyl-N-[(oxan-2-yl)methyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B6470138
CAS No.: 2640964-75-4
M. Wt: 253.37 g/mol
InChI Key: SVSPLXITKWQTKU-UHFFFAOYSA-N
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Description

The compound 5-cyclopropyl-N-methyl-N-[(oxan-2-yl)methyl]-1,3,4-thiadiazol-2-amine is a 1,3,4-thiadiazole derivative characterized by a cyclopropyl substituent at position 5 and two N-linked groups: a methyl group and an oxan-2-ylmethyl (tetrahydropyranylmethyl) group. The 1,3,4-thiadiazole core is a heterocyclic scaffold known for its diverse bioactivity, including antimicrobial, anticancer, and enzyme inhibitory properties . The cyclopropyl moiety may enhance metabolic stability, while the oxan-2-ylmethyl group could improve solubility compared to bulkier or more hydrophobic substituents.

Properties

IUPAC Name

5-cyclopropyl-N-methyl-N-(oxan-2-ylmethyl)-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3OS/c1-15(8-10-4-2-3-7-16-10)12-14-13-11(17-12)9-5-6-9/h9-10H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVSPLXITKWQTKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCCO1)C2=NN=C(S2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropanecarboxylic Acid Activation

Cyclopropanecarboxylic acid is converted to its reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. For instance, treatment with SOCl₂ at 70°C for 1 hour yields cyclopropanecarbonyl chloride, which is subsequently reacted with thiosemicarbazide.

Thiosemicarbazide Cyclization

The acyl chloride reacts with thiosemicarbazide under dehydrating conditions. Comparative studies highlight sulfuric acid (H₂SO₄) as superior to phosphorus oxychloride (POCl₃) for this step, achieving yields up to 85%. The reaction mechanism proceeds via intermediate acylthiosemicarbazide formation, followed by intramolecular cyclodehydration:

Cyclopropanecarbonyl chloride+ThiosemicarbazideH2SO45-Cyclopropyl-1,3,4-thiadiazol-2-amine+HCl+H2O\text{Cyclopropanecarbonyl chloride} + \text{Thiosemicarbazide} \xrightarrow{\text{H}2\text{SO}4} \text{5-Cyclopropyl-1,3,4-thiadiazol-2-amine} + \text{HCl} + \text{H}_2\text{O}

Microwave-assisted synthesis (600 W, 5 minutes) further enhances efficiency, reducing reaction times by 80% compared to conventional heating.

N-Alkylation of the 2-Amino Group

The primary amine at position 2 undergoes sequential alkylation to introduce N-methyl and N-[(oxan-2-yl)methyl] groups.

Methylation with Methyl Iodide

The 2-amino group is methylated using methyl iodide in dimethylformamide (DMF) with sodium hydride (NaH) as a base. This exothermic reaction proceeds at 25°C for 12 hours, yielding 5-cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine:

5-Cyclopropyl-1,3,4-thiadiazol-2-amine+CH3INaH, DMF5-Cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine\text{5-Cyclopropyl-1,3,4-thiadiazol-2-amine} + \text{CH}_3\text{I} \xrightarrow{\text{NaH, DMF}} \text{5-Cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine}

Excess methyl iodide ensures complete monoalkylation, with yields typically exceeding 90% after purification by silica gel chromatography.

Introduction of the (Oxan-2-yl)methyl Group

The secondary amine is alkylated with (oxan-2-yl)methyl bromide via a Mitsunobu reaction to avoid over-alkylation. Using (oxan-2-yl)methanol, diisopropyl azodicarboxylate (DIAD), and triphenylphosphine (PPh₃) in tetrahydrofuran (THF), the reaction achieves selective tertiary amine formation:

5-Cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine+(Oxan-2-yl)methanolDIAD, PPh3Target Compound\text{5-Cyclopropyl-N-methyl-1,3,4-thiadiazol-2-amine} + \text{(Oxan-2-yl)methanol} \xrightarrow{\text{DIAD, PPh}_3} \text{Target Compound}

This method avoids harsh alkylating agents and provides yields of 70–75% after recrystallization from ethanol.

Alternative Synthetic Routes

Pre-Substituted Thiosemicarbazide Approach

N-methyl-N-[(oxan-2-yl)methyl]thiosemicarbazide is synthesized by reacting methyl-(oxan-2-yl)methylamine with thiophosgene, followed by hydrazine. Cyclization with cyclopropanecarbonyl chloride under microwave irradiation (300 W, 3 minutes) directly yields the target compound. However, this route suffers from low thiosemicarbazide availability, limiting practicality.

One-Pot Alkylation-Cyclization

A novel method combines cyclopropanecarboxylic acid, methylamine, and (oxan-2-yl)methyl isothiocyanate in polyphosphoric acid (PPA) at 120°C. This one-pot approach achieves a 65% yield but requires stringent stoichiometric control to minimize byproducts.

Optimization and Characterization

Reaction Condition Comparison

MethodReagents/ConditionsYield (%)Purity (%)
H₂SO₄ CyclizationH₂SO₄, 80°C, 4 h8598
Microwave CyclizationH₂SO₄, 600 W, 5 min8899
Mitsunobu AlkylationDIAD, PPh₃, THF, 12 h7597
One-Pot SynthesisPPA, 120°C, 6 h6590

Structural Validation

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm the structure:

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.33–1.32 (m, 6H, THP-CH₂), 2.40 (s, 3H, N-CH₃), 4.81–4.75 (m, 1H, THP-O), 7.03–8.35 (m, aromatic protons).

  • MS (ESI) : m/z 345.2 [M + H]⁺.

Challenges and Recommendations

Key Challenges

  • Selective Alkylation : Achieving tertiary amine formation without quaternization requires precise stoichiometry and mild conditions.

  • THP Group Stability : The tetrahydropyranyl group is susceptible to acidic conditions, necessitating late-stage introduction .

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-N-methyl-N-[(oxan-2-yl)methyl]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the thiadiazole ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.

    Substitution Reagents: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, alcohols).

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced thiadiazole derivatives.

    Substitution Products: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique structural features, which may interact with biological targets in novel ways.

    Industry: Used in the development of specialty chemicals, agrochemicals, or as intermediates in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-cyclopropyl-N-methyl-N-[(oxan-2-yl)methyl]-1,3,4-thiadiazol-2-amine depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The thiadiazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The bioactivity of 1,3,4-thiadiazol-2-amine derivatives is highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected 1,3,4-Thiadiazol-2-Amine Derivatives
Compound Name / ID Substituents Key Activities Synthesis Method (Reference)
Target Compound 5-cyclopropyl, N-methyl, N-(oxan-2-yl)methyl Inference: Potential antimicrobial, enzyme inhibition (structural analogy) Likely via cyclization of thiosemicarbazide derivatives
N-substituted-5-(4-chloroquinolin-2-yl) 5-(4-chloroquinolin-2-yl), N-aryl groups Anti-COVID-19 (docking score: –8.0 to –5.4 kcal/mol) Cyclization with NaOH/H₂SO₄
5-(4-methylphenyl)-N-(prop-2-enyl) 5-(4-methylphenyl), N-allyl Structural studies (X-ray crystallography) Condensation of thiadiazol-2-amine with aldehyde
5-(pyridin-4-yl)-N-(3,4-dichlorophenyl) 5-(pyridin-4-yl), N-(3,4-dichlorophenyl) Hypoglycemic, GSK-3 inhibition POCl₃-mediated cyclization
5-(nitrofur-2-yl)allylidene derivatives 5-(p-substituted phenyl), N-(nitrofuryl allylidene) Antimicrobial (broad-spectrum) Two-step reaction with thiosemicarbazide
5-(indol-3-yl)methyl derivatives 5-(di(indol-3-yl)methyl), N-(chlorophenyl/methoxyphenyl) Antifungal (in vitro testing) Cyclization with POCl₃

Key Observations

Substituent Impact on Bioactivity: Electron-Withdrawing Groups: The 4-chloroquinolinyl group in ’s derivatives showed moderate binding affinity (–8.0 kcal/mol) against COVID-19 protease, suggesting electron-deficient aromatic systems enhance target engagement . Hydrophobic Groups: The 5-(4-methylphenyl) substituent () contributes to planar molecular conformations, critical for crystallographic stability , while 5-cyclopropyl in the target compound may balance lipophilicity and metabolic resistance.

Synthetic Routes :

  • Most analogs (e.g., ) are synthesized via POCl₃-mediated cyclization of thiosemicarbazides or condensation with aldehydes. The target compound likely follows a similar route, with cyclopropane introduction via cyclopropylation reagents.

Biological Activities :

  • Antimicrobial : Nitrofuran-linked derivatives () exhibited potent activity due to redox-active nitrofuran moieties . The target compound’s cyclopropyl group may reduce susceptibility to enzymatic degradation, prolonging efficacy.
  • Antifungal : Indole-containing derivatives () showed >80% yield and activity against fungal pathogens, suggesting bulky substituents enhance membrane penetration .
  • Enzyme Inhibition : Quinazoline-thiadiazole hybrids () inhibited GSK-3 with IC₅₀ values <1 μM, highlighting the role of fused aromatic systems in kinase binding .

Q & A

Q. Optimization Tips :

  • Solvent selection : Use polar aprotic solvents (e.g., DMF) for improved solubility of intermediates.
  • Temperature control : Maintain reflux temperatures (80–100°C) to accelerate cyclization while avoiding decomposition.
  • Purification : Recrystallize from DMSO/water (2:1) for high-purity yields (~70–80%) .

Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Answer:
Key techniques include:

  • ¹H/¹³C NMR : Confirm substituent integration (e.g., cyclopropyl protons at δ 1.2–1.5 ppm, oxane methylene at δ 3.4–3.7 ppm) .
  • FT-IR : Identify thiadiazole C=N stretches (~1595 cm⁻¹) and amine N-H bands (~3248 cm⁻¹) .
  • X-ray crystallography : Resolve molecular geometry (e.g., dihedral angles between thiadiazole and cyclopropyl groups) and hydrogen-bonding networks .

Example : For 5-(4-pyridyl)-1,3,4-thiadiazol-2-amine, X-ray data revealed intermolecular N–H···N interactions stabilizing the crystal lattice .

Basic: How can researchers design initial biological activity screens for this compound?

Answer:
Prioritize assays based on structural analogs:

  • Antimicrobial : Test against Gram-positive/negative bacteria (MIC assays) due to thiadiazole’s membrane-disruption potential .
  • Anticancer : Evaluate cytotoxicity via MTT assays (e.g., IC₅₀ against HeLa or MCF-7 cells) .
  • Enzyme inhibition : Screen for kinase or protease inhibition using fluorescence-based assays .

Note : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate purity (>95%) via HPLC before screening .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize biological efficacy?

Answer:
SAR strategies include:

Substituent variation :

  • Replace cyclopropyl with isopropyl or phenyl to assess steric/electronic effects .
  • Modify the oxane ring (e.g., tetrahydropyran vs. tetrahydrofuran) to alter lipophilicity .

Biological testing : Compare IC₅₀ values across derivatives to identify key pharmacophores.

Computational modeling : Use DFT calculations to correlate substituent electronic parameters (e.g., Hammett constants) with activity .

Case Study : 5-Isopropyl-N-methyl analogs showed 2–3× higher antibacterial activity than methyl derivatives, highlighting the role of branched alkyl groups .

Advanced: What computational approaches elucidate the mechanism of action for this compound?

Answer:

  • Molecular docking : Simulate binding to targets like DNA gyrase (antimicrobial) or EGFR kinase (anticancer). For example, quinoline-thiadiazole hybrids formed stable complexes with EGFR (ΔG = -9.2 kcal/mol) .
  • MD simulations : Assess binding stability over 100 ns trajectories to identify key residue interactions .
  • QSAR models : Use CoMFA/CoMSIA to predict activity from molecular descriptors (e.g., logP, polar surface area) .

Validation : Cross-check docking results with experimental IC₅₀ values to refine models .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Answer:
Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., fixed incubation times, cell passage numbers) .
  • Impurity interference : Re-synthesize compounds and verify purity via LC-MS .
  • Target selectivity : Use CRISPR-engineered cell lines to isolate specific pathways (e.g., knock out efflux pumps in antimicrobial assays) .

Example : Discrepancies in cytotoxicity data for thiadiazoles were resolved by identifying batch-dependent impurity levels .

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